![molecular formula C9H9Cl3O B14423756 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene CAS No. 82157-27-5](/img/structure/B14423756.png)
2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a [(2-chloroethoxy)methyl] group attached at position 1. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene typically involves the chlorination of benzene derivatives followed by the introduction of the [(2-chloroethoxy)methyl] group. One common method involves the electrophilic aromatic substitution reaction, where benzene is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting chlorobenzene is then reacted with 2-chloroethanol in the presence of a base to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is often carried out in a continuous flow reactor, and the subsequent reaction with 2-chloroethanol is performed in a batch reactor under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions: 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products or hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds .
科学的研究の応用
2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
類似化合物との比較
2,4-Dichlorotoluene: Similar structure but lacks the [(2-chloroethoxy)methyl] group.
2,5-Dichlorotoluene: Similar structure with chlorine atoms at different positions.
2,4-Dichlorophenol: Contains hydroxyl group instead of [(2-chloroethoxy)methyl] group
Uniqueness: 2,4-Dichloro-1-[(2-chloroethoxy)methyl]benzene is unique due to the presence of the [(2-chloroethoxy)methyl] group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in chemical synthesis and industrial processes .
特性
CAS番号 |
82157-27-5 |
|---|---|
分子式 |
C9H9Cl3O |
分子量 |
239.5 g/mol |
IUPAC名 |
2,4-dichloro-1-(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C9H9Cl3O/c10-3-4-13-6-7-1-2-8(11)5-9(7)12/h1-2,5H,3-4,6H2 |
InChIキー |
HOGDXRNLNXPJJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)COCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
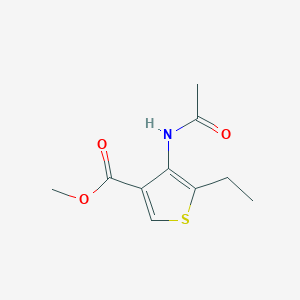
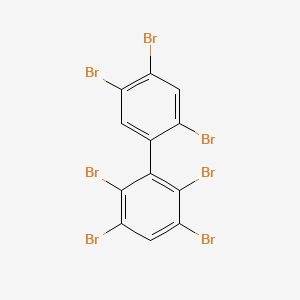
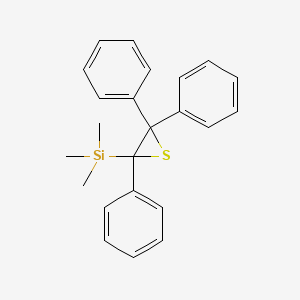
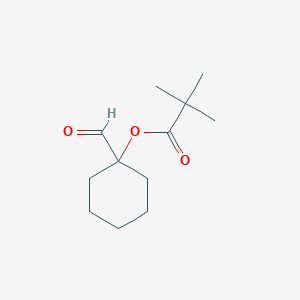
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
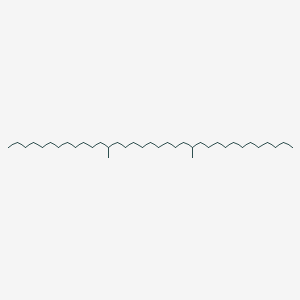
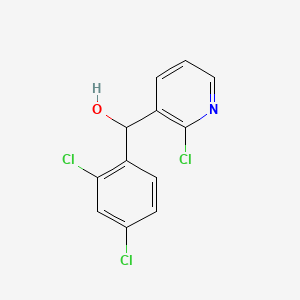
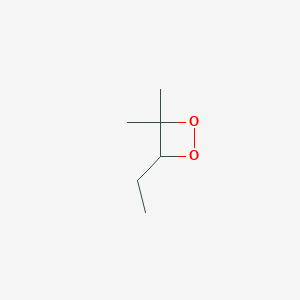
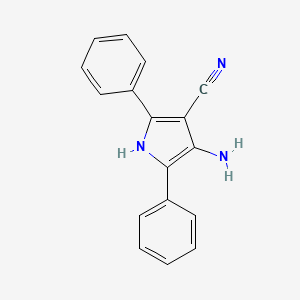
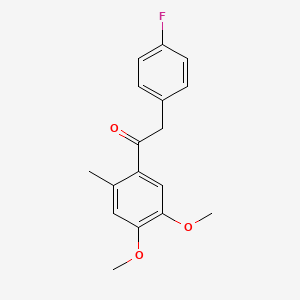

![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
